

Comparative Guide to the Biological Activity of 1,2-Cyclopropanedicarboxylic Acid Derivatives

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Compound of Interest

Compound Name: 1,2-Cyclopropanedicarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of **1,2-cyclopropanedicarboxylic acid** derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The unique strained ring structure of the cyclopropane moiety imparts conformational rigidity and unique electronic properties, making its derivatives attractive candidates for modulating biological processes.

Enzyme Inhibition

1,2-Cyclopropanedicarboxylic acid derivatives have emerged as potent inhibitors of several key enzymes, demonstrating their potential as therapeutic agents and herbicides.

O-Acetylserine Sulfhydrylase (OASS) Inhibition

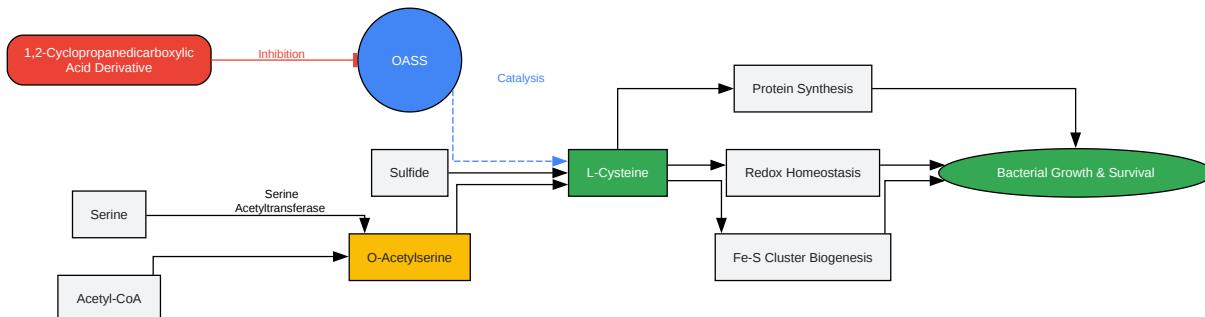
O-acetylserine sulfhydrylase (OASS) is a crucial enzyme in the cysteine biosynthesis pathway of bacteria and plants, making it an attractive target for novel antibiotics.^[1] Derivatives of **1,2-cyclopropanedicarboxylic acid** have been shown to inhibit OASS isoforms.^[1]

Quantitative Data: OASS Inhibition

Compound/Derivative	Target Organism/Isoform	Inhibition Data (Kd)	Reference
Tetrasubstituted cyclopropane-1,2-dicarboxylic acid derivative (Compound 23)	Salmonella typhimurium OASS-A	9.0 μ M	[2]
Tetrasubstituted cyclopropane-1,2-dicarboxylic acid derivative (Compound 23)	Salmonella typhimurium OASS-B	40 μ M	[2]
Ethyl ester derivative of a cyclopropane-1,2-dicarboxylic acid	Salmonella typhimurium OASS-A	83 μ M	[2]
Alcohol derivative of a cyclopropane-1,2-dicarboxylic acid	Salmonella typhimurium OASS-A	168 μ M	[2]

Signaling Pathway: OASS Inhibition and its Consequences

Inhibition of OASS disrupts the final step of cysteine biosynthesis in bacteria. This leads to a depletion of cysteine, an essential amino acid crucial for protein synthesis, redox balance, and the formation of iron-sulfur clusters.[3] The resulting cysteine auxotrophy can impair bacterial growth and survival.



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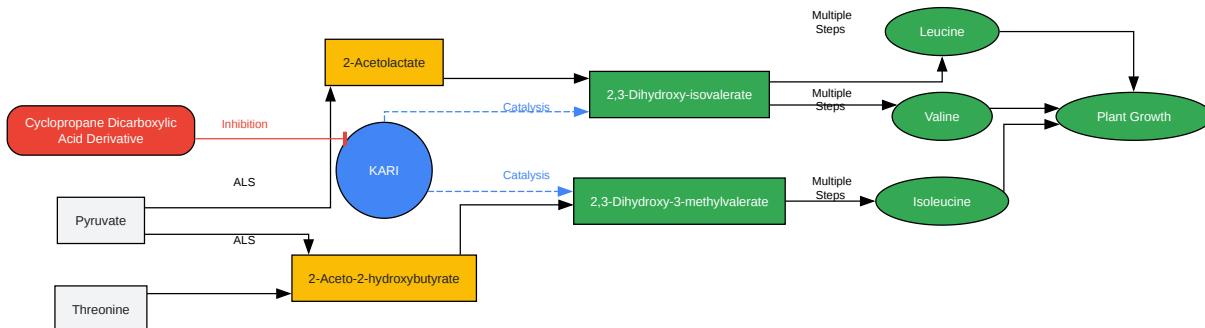
Caption: Inhibition of OASS by **1,2-cyclopropanedicarboxylic acid** derivatives blocks cysteine synthesis.

Ketol-Acid Reductoisomerase (KARI) Inhibition

Ketol-acid reductoisomerase (KARI) is a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants and microorganisms.^[4] Inhibition of KARI leads to a deficiency in valine, leucine, and isoleucine, ultimately causing plant death, which makes it a target for herbicides.^[5] Analogues of cyclopropane-1,1-dicarboxylic acid have been shown to inhibit KARI.^[4]

Signaling Pathway: KARI Inhibition in Branched-Chain Amino Acid Biosynthesis

The inhibition of KARI disrupts the production of 2,3-dihydroxy-isovalerate and 2,3-dihydroxy-3-methylvalerate, essential precursors for the synthesis of valine, leucine, and isoleucine. This leads to a halt in protein synthesis and plant growth.



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Caption: KARI inhibition disrupts branched-chain amino acid biosynthesis, leading to herbicidal effects.

Antimicrobial Activity

Amide derivatives of cyclopropanecarboxylic acid have demonstrated notable activity against various bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity (MIC₈₀ in $\mu\text{g/mL}$)

Compound ID	Staphylococcus aureus	Escherichia coli	Candida albicans	Reference
F5	32	128	32	[6]
F7	128	>128	64	[6]
F8	>128	>128	16	[6]
F9	64	32	32	[6]
F24	>128	>128	16	[6]
F29	32	>128	>128	[6]
F30	128	>128	>128	[6]
F31	>128	64	>128	[6]
F32	>128	>128	64	[6]
F36	128	>128	128	[6]
F42	>128	>128	16	[6]
F45	>128	64	>128	[6]
F49	128	>128	64	[6]
F50	>128	>128	64	[6]
F51	128	>128	64	[6]
F53	64	128	>128	[6]
Ciprofloxacin (Control)	-	2	-	[6]
Fluconazole (Control)	-	-	2	[6]

Anticancer and Neuroprotective Potential

While quantitative data for simple **1,2-cyclopropanedicarboxylic acid** derivatives is limited in the context of anticancer and neuroprotective activities, the cyclopropane motif is present in

more complex molecules exhibiting these properties. This suggests that the parent scaffold may serve as a valuable starting point for the design of novel therapeutic agents in these areas. For instance, derivatives of the parent cis-cyclopropane-1,2-dicarboxylic acid are suggested to have potential anticancer properties.[\[1\]](#)

Experimental Protocols

Synthesis of cis-1,2-Cyclopropanedicarboxylic Acid

A general method for the synthesis of **cis-1,2-cyclopropanedicarboxylic acid** involves the hydrogenation of a precursor like 1-cyclopentene-1,2-dicarboxylic acid.

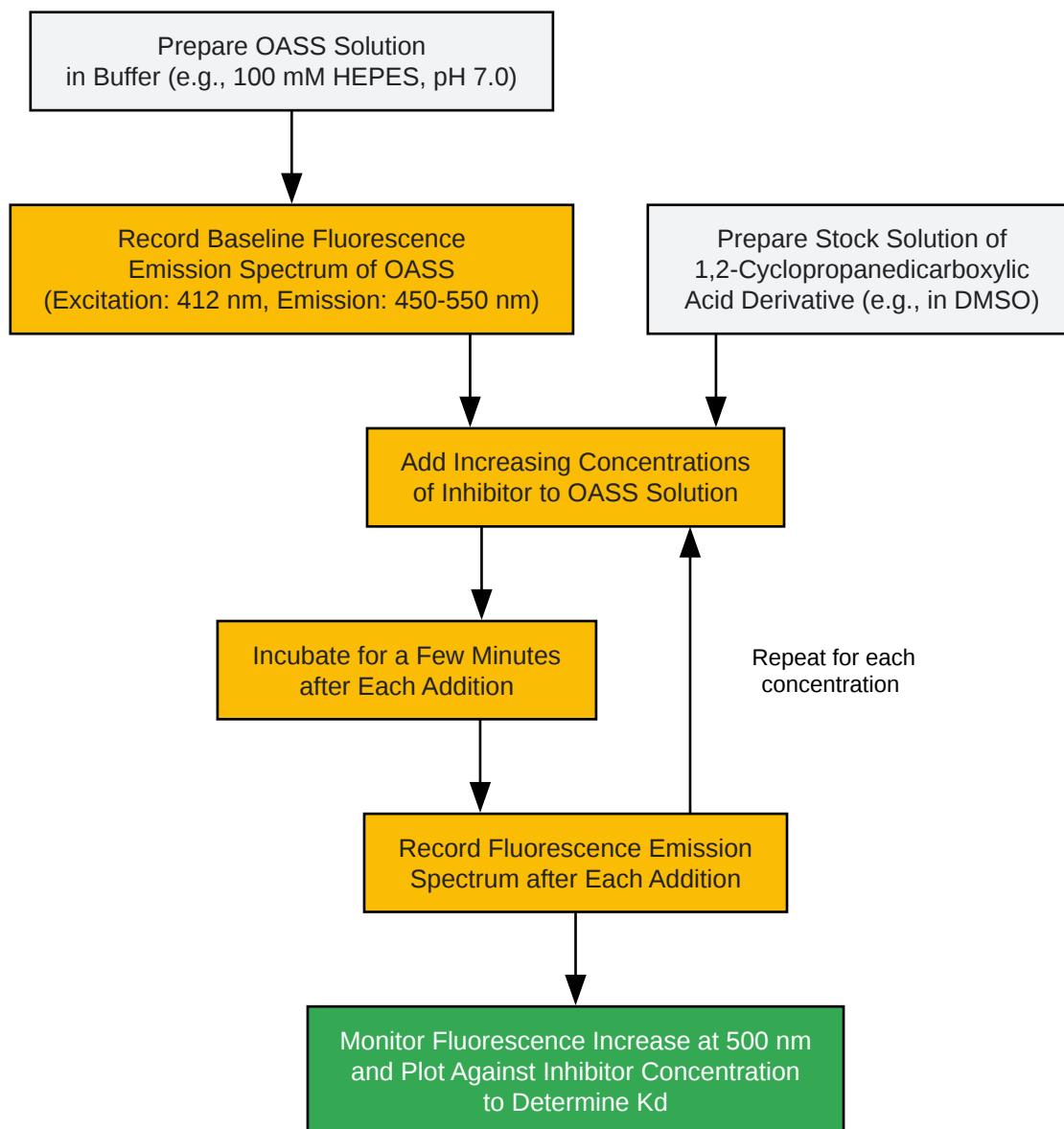


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Caption: General workflow for the synthesis of **cis-1,2-cyclopropanedicarboxylic acid**.

O-Acetylserine Sulfhydrylase (OASS) Fluorescence-Based Inhibition Assay

This protocol outlines a method to determine the binding affinity of inhibitors to OASS by monitoring the fluorescence of the pyridoxal-5'-phosphate (PLP) cofactor.

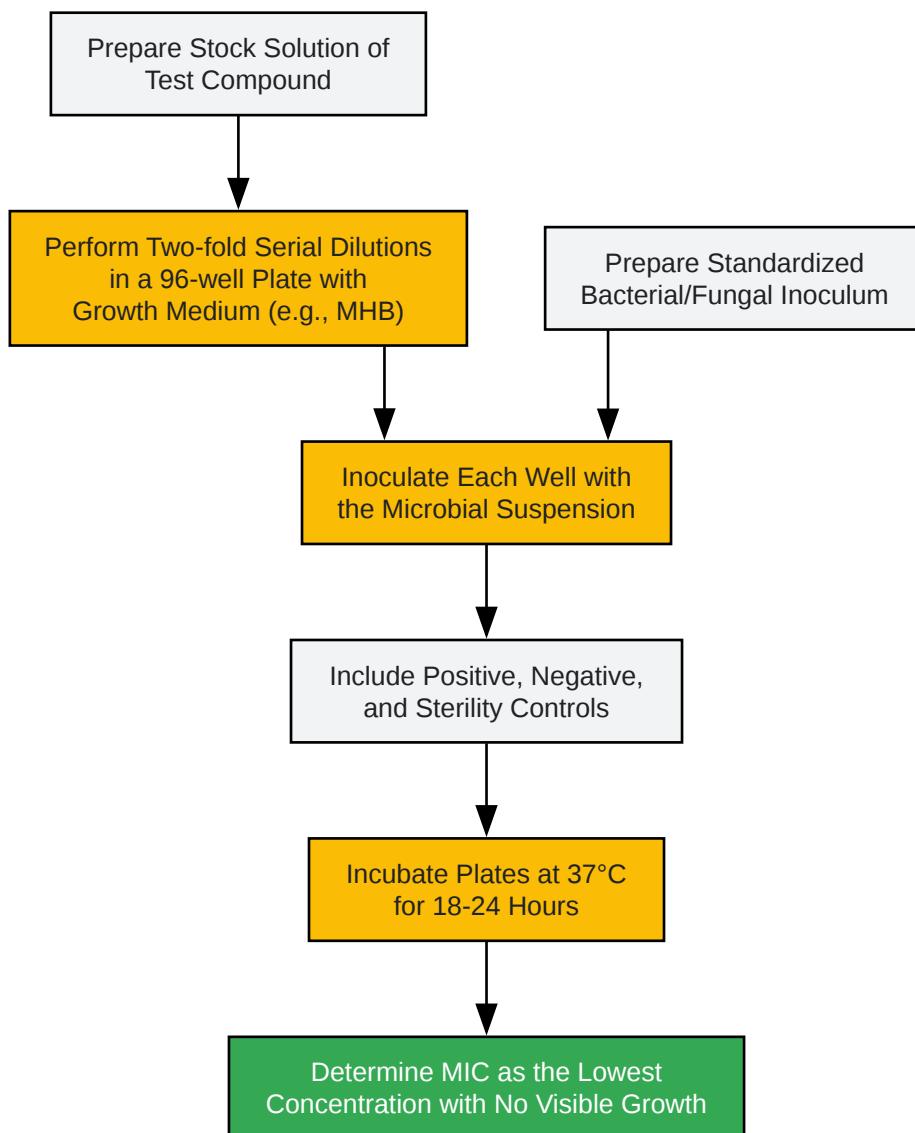


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Caption: Workflow for the OASS fluorescence-based inhibition assay.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

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